molecular formula C20H20N2O2S B2770312 4-{[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}benzoic acid CAS No. 497243-86-4

4-{[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}benzoic acid

Cat. No. B2770312
CAS RN: 497243-86-4
M. Wt: 352.45
InChI Key: JAYXHWXPWFDLAB-UHFFFAOYSA-N
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Description

The compound “4-{[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}benzoic acid” has a molecular formula of C20H20N2O2S . It is also known as 4-{[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}benzoate .

Scientific Research Applications

Antimicrobial Properties

Pyridine derivatives have been studied for their antimicrobial activity. These compounds exhibit favorable interactions with proteins, which contribute to their selectivity against specific pathogens. The presence of the pyridine nucleus, along with other heterocycles or organic groups, enhances their therapeutic potential . Further research could explore the specific antimicrobial targets and mechanisms of action for this compound.

Antiviral Activity

Given the global impact of viral infections, identifying antiviral agents is crucial. Pyridine-based compounds have demonstrated antiviral properties. Investigating the binding interactions of our compound with viral proteins (such as SARS-CoV-2) could provide insights into its efficacy against specific viruses .

Water Solubility Enhancement

Pyridine’s poor basicity makes it an excellent candidate for improving water solubility in drug molecules. By incorporating the pyridine nucleus, our compound may enhance its solubility, potentially aiding drug formulation and bioavailability .

Analgesic and Anti-Inflammatory Effects

Pyridine derivatives have shown promise as analgesics and anti-inflammatory agents. Understanding the molecular pathways involved and assessing the potential of our compound in pain management and inflammation control would be valuable .

Antitumor Potential

Exploring the antitumor effects of our compound is essential. Pyridine-based molecules have been investigated for their cytotoxicity against cancer cells. Investigating the specific pathways and targets involved could reveal its potential as an anticancer agent .

Alzheimer’s Disease Research

Given the growing prevalence of Alzheimer’s disease, compounds with neuroprotective properties are of interest. Pyridine derivatives have been explored for their anti-Alzheimer’s effects. Our compound’s structure warrants investigation into its ability to modulate neurodegenerative processes .

properties

IUPAC Name

4-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c21-12-17-11-16-5-3-1-2-4-6-18(16)22-19(17)25-13-14-7-9-15(10-8-14)20(23)24/h7-11H,1-6,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYXHWXPWFDLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=NC(=C(C=C2CC1)C#N)SCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}benzoic acid

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